

Application Notes and Protocols for In Vivo Studies with Pluracidomycin A

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Compound of Interest

Compound Name: *Pluracidomycin A*

Cat. No.: *B15565139*

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Introduction

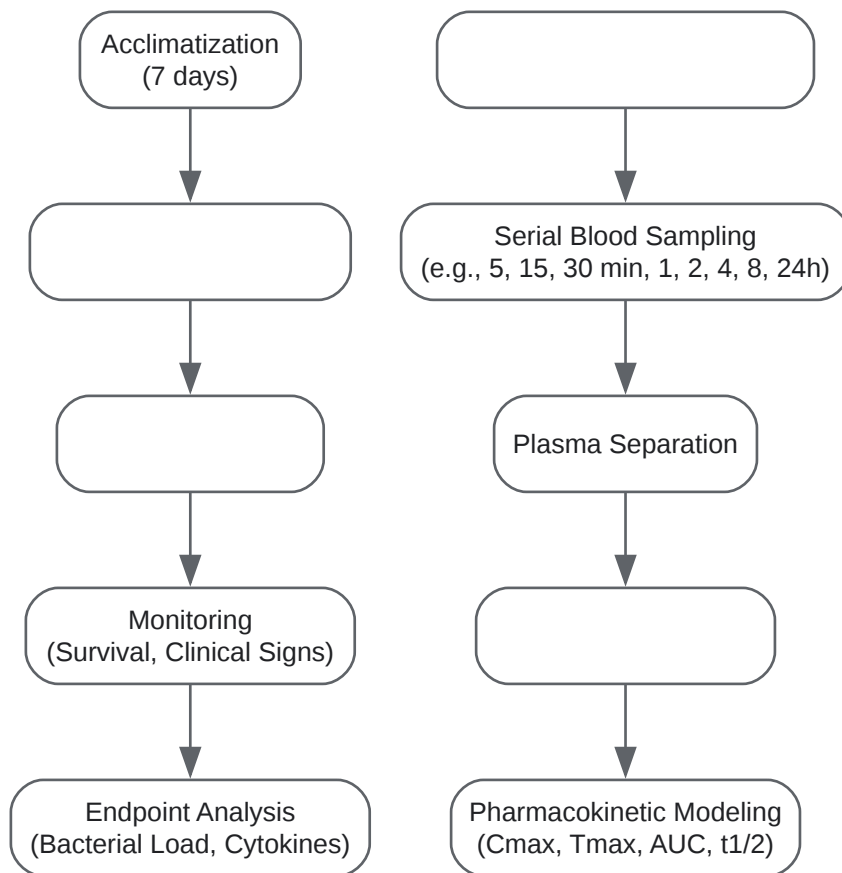
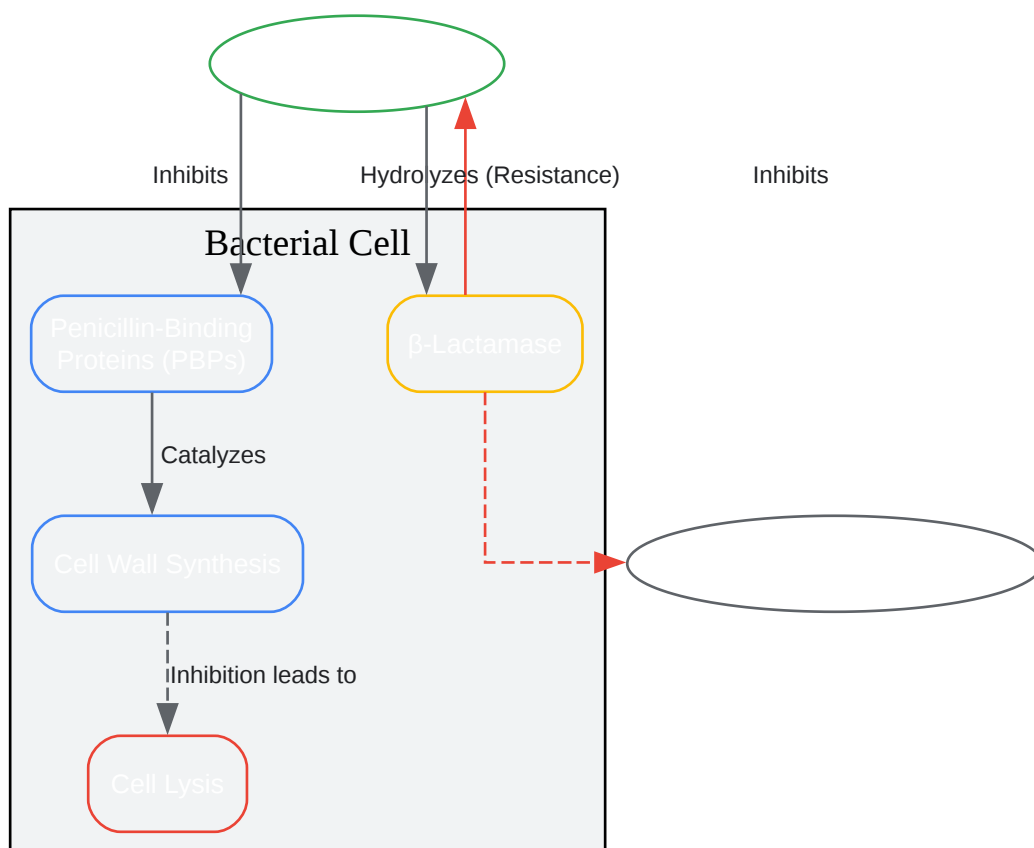
Pluracidomycin A is a carbapenem antibiotic with potent broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). Furthermore, **Pluracidomycin A** exhibits inhibitory activity against β -lactamases, enzymes that confer bacterial resistance to β -lactam antibiotics. These characteristics make **Pluracidomycin A** a promising candidate for the treatment of various bacterial infections, including those caused by resistant strains.

These application notes provide detailed protocols for the in vivo evaluation of **Pluracidomycin A**, focusing on efficacy in established murine infection models, pharmacokinetic analysis, and acute toxicity assessment.

Mechanism of Action: Overcoming β -Lactamase Resistance

β -lactam antibiotics, like **Pluracidomycin A**, typically exert their bactericidal effect by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. This acylation process inactivates the PBPs, leading to a compromised cell wall and ultimately, cell lysis. However, a primary mechanism of bacterial

resistance is the production of β -lactamase enzymes, which hydrolyze the β -lactam ring of the antibiotic, rendering it ineffective. **Pluracidomycin A**'s dual-action capability allows it to both inhibit PBPs and resist degradation by certain β -lactamases, and in some cases, inhibit the β -lactamases themselves.



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